molecular formula C7H15NO3 B15306641 L-Serine,o-ethyl-,ethyl ester(9ci)

L-Serine,o-ethyl-,ethyl ester(9ci)

Cat. No.: B15306641
M. Wt: 161.20 g/mol
InChI Key: GTRWSXKMZCUUBI-LURJTMIESA-N
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Description

Ethyl (2S)-2-amino-3-ethoxypropanoate is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of an amino group, an ethoxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2S)-2-amino-3-ethoxypropanoate can be synthesized through several methods. One common approach involves the esterification of (2S)-2-amino-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the starting materials.

Another method involves the use of ethyl chloroformate and (2S)-2-amino-3-hydroxypropanoic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of ethyl (2S)-2-amino-3-ethoxypropanoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification reaction. The reaction mixture is typically heated to maintain a constant temperature, and the product is purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-3-ethoxypropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or ammonia.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted amino acid esters.

Scientific Research Applications

Ethyl (2S)-2-amino-3-ethoxypropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-amino-3-ethoxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved can include amino acid metabolism, signal transduction, and protein synthesis.

Comparison with Similar Compounds

Ethyl (2S)-2-amino-3-ethoxypropanoate can be compared with other amino acid esters, such as:

    Ethyl (2S)-2-amino-3-hydroxypropanoate: Lacks the ethoxy group, making it less hydrophobic.

    Methyl (2S)-2-amino-3-ethoxypropanoate: Contains a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.

    Ethyl (2S)-2-amino-3-methoxypropanoate: Contains a methoxy group instead of an ethoxy group, influencing its steric and electronic properties.

Ethyl (2S)-2-amino-3-ethoxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-ethoxypropanoate

InChI

InChI=1S/C7H15NO3/c1-3-10-5-6(8)7(9)11-4-2/h6H,3-5,8H2,1-2H3/t6-/m0/s1

InChI Key

GTRWSXKMZCUUBI-LURJTMIESA-N

Isomeric SMILES

CCOC[C@@H](C(=O)OCC)N

Canonical SMILES

CCOCC(C(=O)OCC)N

Origin of Product

United States

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